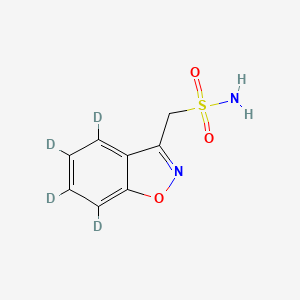

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

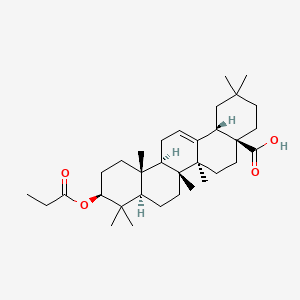

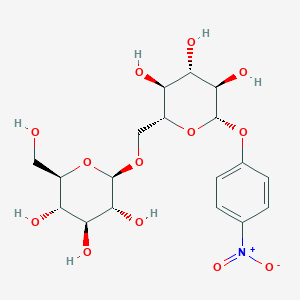

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (N-DMT-d7ME) is a novel compound developed for use in scientific research. It is a derivative of the antifungal drug terbinafine and has been used in a variety of research applications including metabolic studies, biochemical pathways, and drug metabolism. N-DMT-d7ME is a unique compound due to its ability to act as a substrate for many enzymes, allowing researchers to study the catalytic activity of these enzymes in greater detail. This compound has been used in a variety of laboratory experiments to gain a better understanding of metabolic pathways and biochemical reactions in living organisms.

Applications De Recherche Scientifique

A study by Denouël et al. (1995) developed a high-performance liquid chromatographic method for determining terbinafine and its desmethyl metabolite (DMT) in human plasma. This method is crucial for investigating the pharmacokinetics of terbinafine in human studies, including its absorption, distribution, metabolism, and excretion (Denouël, Keller, Schaub, Delaborde, & Humbert, 1995).

Bhadoriya et al. (2019) developed an ultra-performance liquid chromatography-tandem mass spectrometry method for determining terbinafine in human plasma. This method is significant for bioequivalence studies in healthy subjects, contributing to the understanding of how different formulations of terbinafine compare in their pharmacokinetic profiles (Bhadoriya, Shah, Shrivastav, Bharwad, & Singhal, 2019).

Matysová et al. (2006) developed a reversed-phase HPLC method for simultaneously determining terbinafine and its impurities in pharmaceutical formulations. This method is crucial for ensuring the quality and safety of terbinafine-based medications (Matysová, Solich, Marek, Havlíková, Nováková, & Sícha, 2006).

Nemecek et al. (1989) explored terbinafine's effects on platelet-derived growth factor-stimulated aortic smooth muscle cell DNA synthesis in vitro and neointimal proliferation in vivo. This study suggests that terbinafine has potential applications beyond its antifungal properties (Nemecek, St Denny, Van Valen, McCarthy, Handley, & Stütz, 1989).

Yamada et al. (2017) studied terbinafine resistance in Trichophyton clinical isolates. This research is important for understanding the mechanisms of antifungal resistance and for developing strategies to overcome it (Yamada, Maeda, Alshahni, Tanaka, Yaguchi, Bontems, Salamin, Fratti, & Monod, 2017).

Propriétés

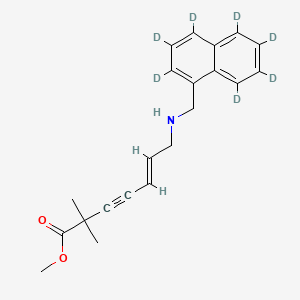

IUPAC Name |

methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGSUPPZURIDM-YPEAPPCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661895 |

Source

|

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185245-14-0 |

Source

|

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.